Enhanced Thymidylate Synthase (TS) Inhibition Potency of Polyglutamates vs. Parent Methotrexate
Methotrexate polyglutamates (MTXPGs) exhibit a 75- to 300-fold increase in inhibitory potency against thymidylate synthase (TS) compared to the parent compound, methotrexate monoglutamate (MTX-Glu₁). This data, derived from studies using MTXPGs with 2 to 5 glutamyl residues, provides the foundational rationale for the superior activity of pre-polyglutamated species like Methotrexate-alpha glutamate. While this is class-level evidence, it underscores the significant functional divergence between monoglutamate and polyglutamate forms [1].
| Evidence Dimension | Thymidylate synthase (TS) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.17 to 0.047 µM for MTX-Glu₂ to MTX-Glu₅, respectively |
| Comparator Or Baseline | MTX-Glu₁ (parent methotrexate): Ki = 13 µM |
| Quantified Difference | 75- to 300-fold greater potency (lower Ki) for MTXPGs |
| Conditions | TS purified from MCF-7 human breast cancer cells; inhibition kinetics assayed in vitro |
Why This Matters
This differential in TS inhibition demonstrates that polyglutamated species are not simply structural variants but functionally distinct entities, providing a critical benchmark for researchers selecting the appropriate MTX analog for enzyme inhibition studies.
- [1] Allegra CJ, Chabner BA, Drake JC, Lutz R, Rodbard D, Jolivet J. Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates. J Biol Chem. 1985;260(17):9720-9726. PMID: 2410416. View Source
